molecular formula C20H16N2OS B2512506 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105236-23-4

3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2512506
CAS No.: 1105236-23-4
M. Wt: 332.42
InChI Key: XPVILXPJBKAUQH-UHFFFAOYSA-N
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Description

The compound 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thieno[3,2-d]pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. As part of this chemical class, it serves as a key scaffold for the development of potent and selective enzyme inhibitors . Thienopyrimidine-based compounds have demonstrated notable activity as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are crucial targets in purinergic signaling research . Furthermore, the structural framework of thienopyrimidine is actively investigated for photodynamic therapy (PDT) applications; specifically, thionated analogues have emerged as effective, heavy-atom-free photosensitizers capable of generating reactive oxygen species to induce cancer cell death under light irradiation, even in hypoxic conditions . This compound also provides a valuable template for structure-activity relationship (SAR) studies, allowing researchers to explore the impact of the 2-methylbenzyl and phenyl substituents on biological activity and selectivity towards various enzymatic targets . It is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)11-22-13-21-18-17(12-24-19(18)20(22)23)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVILXPJBKAUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates to form the thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism . Additionally, it may interact with other enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly alter melting points and solubility:

  • 3-Methyl derivatives (e.g., 3a) have lower melting points (~150°C) compared to hydroxylated analogs (e.g., 3b: 303–304°C), due to reduced hydrogen bonding .

Key Findings :

  • Electron-withdrawing groups (e.g., CF3 in ) enhance target binding via hydrophobic interactions .
  • Chlorophenyl substituents (e.g., ) improve anticancer activity, likely due to increased lipophilicity and cellular uptake .
  • Hydroxyl groups (e.g., 3b) may reduce metabolic stability but improve solubility .

Molecular Docking and Mechanistic Insights

  • Docking studies () reveal that 7-phenylthienopyrimidines occupy ATP-binding pockets in kinases, with substituents like 2-methylbenzyl optimizing steric fit .
  • Trifluoromethyl groups () exhibit strong van der Waals interactions with hydrophobic residues, explaining their enhanced potency .

Biological Activity

3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class, noted for its diverse biological activities. Its unique structure, featuring a thieno[3,2-d]pyrimidine core with specific substitutions, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is C20H16N2OS, with a molecular weight of 332.43 g/mol. The compound's structure is characterized by:

  • Thieno[3,2-d]pyrimidine core
  • 2-Methylbenzyl substituent at position 3
  • Phenyl group at position 7

These features contribute to its distinct chemical and biological properties.

Research indicates that 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one primarily targets cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The inhibition of this enzyme disrupts the electron transport chain, leading to significant antimycobacterial activity. The compound induces cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2), promoting apoptosis through various molecular pathways.

Antimycobacterial Activity

The compound has shown promising results against Mycobacterium tuberculosis, exhibiting potent antimycobacterial effects. In vitro studies demonstrate its ability to inhibit the growth of this pathogen effectively. The mechanism involves disruption of energy metabolism pathways critical for bacterial survival.

Antiproliferative Effects

In cancer research, 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been evaluated for its antiproliferative properties against various cancer cell lines:

Cell LineIC50 Value (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These low IC50 values indicate a strong potential for development as an anticancer agent .

Interaction with Enzymes and Proteins

The compound interacts with multiple enzymes and proteins involved in key biochemical pathways. Notably:

  • Inhibition of CDK2 : Leads to cell cycle arrest in cancer cells.
  • Binding to Cyt-bd : Disrupts energy metabolism in Mycobacterium tuberculosis.

These interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one:

  • Antimycobacterial Study : A study demonstrated that the compound significantly inhibited Mycobacterium tuberculosis growth in vitro, suggesting its potential as an alternative treatment for tuberculosis.
  • Cancer Cell Line Evaluation : Research focused on the antiproliferative effects against HeLa and MDA-MB-231 cell lines showed that structural modifications could enhance activity, indicating avenues for further development .

Q & A

Q. What are the key steps in synthesizing 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one?

The synthesis typically involves two stages:

  • Core formation : Cyclization of precursors (e.g., thiophene derivatives) under reflux with catalysts like ZnCl₂ or Pd/C to form the thieno[3,2-d]pyrimidin-4(3H)-one scaffold .
  • Substitution : Introducing substituents via Suzuki-Miyaura coupling for the phenyl group and alkylation for the 2-methylbenzyl moiety. Reaction conditions (e.g., DMF solvent, 80–100°C) are critical for yield optimization . Purification: Column chromatography (silica gel, hexane/EtOAc) is standard, with HPLC used for enantiomeric purity checks .

Q. How is structural characterization performed for this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C–S–C bond at ~105° in the thiophene ring) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 387.12) .

Q. What are common substituents in analogous thienopyrimidinones, and how do they affect reactivity?

  • Electron-withdrawing groups (e.g., -CF₃ at benzyl positions) enhance electrophilicity, facilitating nucleophilic substitutions .
  • Methyl/phenyl groups improve lipophilicity, impacting solubility and bioavailability .
  • Substitutions at the 7-position (phenyl) are more reactive toward cross-coupling than the 3-position (alkyl) due to steric effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for kinase inhibition?

  • Core modifications : 7-Phenyl substitution is critical for ATP-binding pocket interactions in kinases (e.g., PDE7 inhibition, IC₅₀ < 10 nM) .
  • Substituent tuning : Trifluoromethyl groups at the benzyl position improve selectivity over off-target kinases (e.g., PDE3/4) by reducing polar interactions .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding poses, with scoring functions prioritizing derivatives with ΔG < -9 kcal/mol .

Q. What strategies resolve contradictory spectral data in structural elucidation?

  • Dynamic NMR : Resolves overlapping signals (e.g., rotamers in benzyl groups) by variable-temperature experiments .
  • Isotopic labeling : 15^{15}N/19^{19}F labels clarify ambiguous peaks in crowded regions .
  • Comparative analysis : Cross-reference with X-ray data (CCDC entries) to validate bond lengths and angles .

Q. How are reaction conditions optimized to mitigate by-products in multi-step syntheses?

  • Catalyst screening : Pd(OAc)₂/XPhos reduces homocoupling by-products in Suzuki reactions (<5% vs. 15% with PdCl₂) .
  • Solvent effects : DMF increases yield in SNAr reactions compared to THF (80% vs. 55%) but requires strict anhydrous conditions .
  • Temperature control : Slow heating (2°C/min) during cyclization minimizes decomposition of sensitive intermediates .

Q. What in vitro assays are used to evaluate biological activity, and how are data normalized?

  • Kinase inhibition : ADP-Glo™ assay (Promega) measures PDE7 activity, normalized to staurosporine controls .
  • Cytotoxicity : MTT assay (IC₅₀ values) with HEK293 cells, using DMSO as a vehicle control (<0.1% v/v) .
  • Data standardization : Z-factor >0.5 ensures assay robustness; outliers are excluded via Grubbs’ test (α=0.05) .

Methodological Tables

Table 1 : Synthetic routes for 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationZnCl₂, DMF, 100°C, 12h6595%
Suzuki couplingPd(OAc)₂, K₂CO₃, 80°C, 6h7898%
AlkylationNaH, THF, 0°C→RT, 3h8297%

Table 2 : SAR trends for kinase inhibition

SubstituentPDE7 IC₅₀ (nM)Selectivity (PDE7/PDE4)
2-Methylbenzyl8.2120x
3-CF₃-Benzyl4.5250x
4-Fluorophenyl12.185x

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